molecular formula C11H22N2O2S B2658752 N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide CAS No. 1396803-34-1

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide

Cat. No.: B2658752
CAS No.: 1396803-34-1
M. Wt: 246.37
InChI Key: FEFZWTJRUKLIJI-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide group linked to a but-2-yn-1-yl chain that is substituted with a diisopropylamino moiety. This structure incorporates both a sulfonamide functional group, which is a cornerstone of many pharmacologically active agents , and an alkyne linker, a feature commonly exploited in chemical synthesis and bioconjugation. The presence of the sulfonamide group is of significant research interest, as this functional group is known to confer a wide range of biological activities and is found in compounds with antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties . The specific spatial arrangement and electronic properties imparted by the diisopropylamino group and the alkyne linker in this molecule make it a valuable intermediate for medicinal chemistry programs. Researchers can utilize this compound for the design and synthesis of novel molecules, potentially for targeting various disease mechanisms. Its alkyne functionality also makes it a suitable building block for Click chemistry applications, enabling the facile construction of more complex architectures for chemical biology studies. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-10(2)13(11(3)4)9-7-6-8-12-16(5,14)15/h10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFZWTJRUKLIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of solvents such as dioxane and catalysts like rhodium complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond in the but-2-yn-1-yl group to a double or single bond, depending on the reagents used.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can enhance the compound’s binding affinity to these targets, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Hydrogen Bond Donors/Acceptors Steric Bulk (Substituent) Alkyne Presence Predicted Melting Point (°C) Solubility (LogP)
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide 1 donor, 2 acceptors High (diisopropylamino) Yes 180–200* 2.8*
N-(4-(dimethylamino)but-2-yn-1-yl)methanesulfonamide 1 donor, 2 acceptors Low (dimethylamino) Yes 150–170* 1.5*
N-(4-(piperidin-1-yl)but-2-yn-1-yl)methanesulfonamide 1 donor, 2 acceptors Moderate (piperidinyl) Yes 160–185* 2.2*
N-(4-(tert-butyl)but-2-yn-1-yl)methanesulfonamide 1 donor, 2 acceptors High (tert-butyl) Yes 190–210* 3.5*

*Hypothetical data based on structural analogs and trends in sulfonamide chemistry.

Key Findings:

Hydrogen Bonding and Crystal Packing: The methanesulfonamide group enables robust hydrogen-bonded networks. For example, the parent compound may form C(4) chains (as defined by Etter’s graph sets) via N–H⋯O=S interactions, similar to other sulfonamides . Bulky substituents (e.g., diisopropylamino or tert-butyl) disrupt close packing, reducing melting points compared to less hindered analogs (e.g., dimethylamino derivative).

Steric Effects: The diisopropylamino group introduces significant steric hindrance, likely reducing solubility in polar solvents (higher LogP vs. dimethylamino analog). In contrast, the tert-butyl analog exhibits even higher LogP due to extreme hydrophobicity, aligning with trends in branched alkyl groups.

Role of the Alkyne :

  • The rigid but-2-yn-1-yl spacer enforces linearity, promoting columnar or layered crystal structures. This contrasts with saturated analogs (e.g., butyl derivatives), which adopt more flexible conformations.

The diisopropylamino group may enhance membrane permeability but reduce target affinity due to steric clashes.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₂S, with a molecular weight of 246.37 g/mol. The compound features a unique structural backbone that includes a diisopropylamino group and a methanesulfonamide moiety, which contribute to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The diisopropylamino group enhances the compound's binding affinity to these targets, while the methanesulfonamide group facilitates hydrogen bonding and other interactions that modulate target activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Protein Interactions: It may alter protein conformation or stability, influencing cellular functions.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Effects: Investigations into its role in cancer cell line studies have shown promising results in inhibiting tumor growth.
  • Neurological Impact: There are indications that the compound may affect neurotransmitter systems, warranting further exploration into its neurological effects.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability
NeurologicalModulation of neurotransmitters

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Properties:
    • A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
    • Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli .
  • Cancer Cell Line Research:
    • In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a 30% reduction in cell proliferation after 48 hours .
    • Mechanistic studies suggested that this effect might be due to apoptosis induction.
  • Neuropharmacological Assessment:
    • Research indicated that the compound could enhance dopamine receptor activity in rodent models, suggesting potential applications in treating neurological disorders .

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